Product packaging for 2-Chlorophenyl ethenesulfonate(Cat. No.:CAS No. 1562-33-0)

2-Chlorophenyl ethenesulfonate

Cat. No.: B15492219
CAS No.: 1562-33-0
M. Wt: 218.66 g/mol
InChI Key: CIXIXUUXIXFCKH-UHFFFAOYSA-N
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Description

2-Chlorophenyl ethenesulfonate is a chemical compound with the CAS Number 1562-33-0 and the molecular formula C8H7ClO3S . Its structure features an ethenesulfonate group linked to a 2-chlorophenyl ring, a motif that places it in the broader class of organosulfur compounds . Compounds bearing α,β-unsaturated sulfonate moieties, such as the vinyl sulfonate in this molecule, are of significant interest in medicinal chemistry due to their potential as electrophiles . These electrophilic compounds can participate in Michael addition reactions with nucleophilic cysteine residues in proteins, such as those found in the KEAP1 protein, which is a key negative regulator of the NRF2 signaling pathway . The NRF2 pathway is a primary cellular defense mechanism against oxidative stress and inflammation, and its activation is a recognized therapeutic strategy for various chronic diseases . As such, this compound may serve as a valuable building block or intermediate for researchers investigating the development of novel NRF2 activators. Furthermore, its structure suggests potential utility in the synthesis of more complex molecules for screening in various pharmacological and chemical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO3S B15492219 2-Chlorophenyl ethenesulfonate CAS No. 1562-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl) ethenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-2-13(10,11)12-8-6-4-3-5-7(8)9/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXIXUUXIXFCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628044
Record name 2-Chlorophenyl ethenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562-33-0
Record name 2-Chlorophenyl ethenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Investigations of 2 Chlorophenyl Ethenesulfonate

Hydrolysis Mechanisms of Aryl Sulfonate Esters

The hydrolysis of aryl sulfonate esters, a fundamental reaction class for compounds like 2-chlorophenyl ethenesulfonate (B8298466), has been a subject of considerable scientific debate. The core of this discussion revolves around whether the reaction proceeds through a stepwise or a concerted mechanism.

Stepwise versus Concerted Pathways of Sulfonate Ester Hydrolysis

The hydrolysis of a sulfonate ester can, in theory, follow multiple mechanistic routes. researchgate.net A central point of investigation has been the potential for either a stepwise pathway, which involves a pentacoordinate intermediate, or a concerted pathway that proceeds through a single transition state. researchgate.netrsc.org

Research on the alkaline hydrolysis of a series of aryl benzenesulfonates has provided kinetic evidence that has been interpreted in favor of both pathways. A key finding was the observation of a non-linear Brønsted plot, which correlates the reaction rate with the pKa of the leaving group. researchgate.netrsc.org This break in the plot was initially interpreted as a change in mechanism from a two-step, stepwise process for poorer leaving groups to a fully concerted mechanism for good leaving groups. rsc.org The stepwise mechanism is proposed to involve the formation of a pentavalent intermediate. rsc.org

However, subsequent detailed computational studies and the inclusion of additional experimental data have challenged this interpretation. rsc.org Further investigations, incorporating a wider range of leaving groups, converted the non-linear Brønsted plot into a more linear correlation. This finding suggests that a single, concerted pathway is in operation across the series. rsc.org The current understanding for many systems favors a concerted mechanism, characterized by significant bond formation to the incoming nucleophile but relatively little bond cleavage to the leaving group in the transition state. rsc.org

Table 1: Comparison of Proposed Hydrolysis Pathways for Aryl Sulfonate Esters

FeatureStepwise MechanismConcerted Mechanism
Intermediates Involves a discrete pentavalent intermediate. researchgate.netrsc.orgProceeds through a single transition state without an intermediate. researchgate.netrsc.org
Reaction Steps Two or more distinct steps (e.g., addition then elimination). acs.orgA single, continuous step. acs.org
Brønsted Plot May show a break, indicating a change in the rate-determining step or mechanism. rsc.orgTypically shows a linear correlation. rsc.org
Evidence Initially supported by non-linear Brønsted correlations for certain aryl sulfonates. rsc.orgSupported by extended kinetic data and computational studies showing no stable intermediate. rsc.org

Influence of Leaving Group and Reaction Environment on Hydrolysis

The nature of the leaving group and the surrounding reaction environment profoundly influence the rate and mechanism of sulfonate ester hydrolysis. Sulfonate esters are generally effective leaving groups because the resulting sulfonate anion is a weak base, stabilized by resonance delocalization of the negative charge across its three oxygen atoms. nih.govnih.gov

The pKa of the leaving group is a critical parameter. A break in the Brønsted correlation for the alkaline hydrolysis of aryl benzenesulfonates was observed at a pKa around 8.5. rsc.org This indicates that the leaving group's ability directly impacts the reaction's energetic landscape. For this series, βleaving group values were measured at -0.27 for phenols with a pKa < 8.5 and -0.97 for those with a pKa > 8.5. rsc.org

The combination of a strong nucleophile with a poor leaving group has been suggested to favor a stepwise process. rsc.org Conversely, computational studies on the alkaline hydrolysis of various benzene (B151609) sulfonates suggest a concerted pathway that proceeds via an early transition state with minimal bond cleavage to the leaving group. rsc.org The geometry of this transition state, specifically the distances of the sulfur atom to the nucleophile (S–Onuc) and the leaving group (S–Olg), shows little variation across a series of different leaving groups, supporting a consistent concerted mechanism. rsc.org

Table 2: Factors Influencing Sulfonate Ester Hydrolysis

FactorInfluence on Mechanism and Rate
Leaving Group Ability Better leaving groups (lower pKa of the conjugate acid) accelerate the reaction. The relationship between rate and pKa (Brønsted plot) provides mechanistic insights. rsc.orgrsc.org
Nucleophile Strength A strong nucleophile combined with a poor leaving group may favor a stepwise pathway by promoting the formation of a pentavalent intermediate. rsc.org
Solvent/Environment The reaction environment, including the presence of acid or base, can significantly alter reactivity. For instance, converting an alcohol's hydroxyl group into a sulfonate ester makes it a much better leaving group for subsequent reactions. nih.govnih.gov

S-O and C-S Bond Cleavage Processes

Beyond hydrolysis, sulfonate esters can undergo cleavage of either the S-O or the C-S bond, opening up alternative reaction pathways, often involving radical intermediates.

Light-Induced S-O Bond Activation in Aryl Sulfonate Phenol (B47542) Esters

A novel mode of reactivity for aryl sulfonate phenol esters involves the mild, visible light-induced cleavage of the S–O bond. nih.govnih.govrsc.org This process provides access to sulfonyl radical intermediates, which are valuable for synthetic applications such as the sulfonylation of vinylarenes. nih.govcdnsciencepub.com

The proposed mechanism for this transformation begins with the formation of an electron donor-acceptor (EDA) complex between the aryl sulfonate ester and a molecule such as N,N-dimethylacetamide (DMA) in the presence of a base. nih.gov Upon excitation by visible light (e.g., 427 nm), this complex undergoes a single electron transfer (SET), leading to the formation of a radical anion. rsc.orgnih.gov This radical anion intermediate is key to the process, as it subsequently fragments, cleaving the S-O bond to produce a sulfonyl radical and a phenoxide anion. nih.gov This photochemical strategy represents a distinct activation pathway that avoids the need for transition metal catalysts. rsc.org

Unusual C-S Bond Rupture Mechanisms in Sulfonate Esters

While S-O bond cleavage is the more common pathway in hydrolysis and the light-induced reactions described above, C-S bond rupture represents an unusual but documented mechanistic possibility for sulfonate esters. chemrxiv.org Research into the reactions of certain nitrobenzenesulfonates revealed this atypical cleavage process. chemrxiv.org

Further context for C-S bond cleavage comes from studies on related sulfur-containing compounds. For example, the reductive cleavage of sulfones and sulfonamides can be achieved using alkali metals, demonstrating that the carbon-sulfur bond can be broken under specific reducing conditions. nih.gov Additionally, specially designed sulfonate esters have been shown to undergo reductive cleavage via self-immolative pathways, which, while engineered, confirm the feasibility of C-S bond scission. nih.govnih.gov

The concept of a radical anion intermediate is central to understanding potential C-S bond cleavage pathways. As established in the light-induced S-O cleavage, single electron transfer to an aryl sulfonate ester can generate a transient radical anion. rsc.orgnih.gov

The proposed mechanism involves the following steps:

Formation of an EDA Complex: The aryl sulfonate ester forms a complex with an electron donor. nih.gov

Single Electron Transfer (SET): Upon photoexcitation, an electron is transferred to the sulfonate ester, forming a radical anion intermediate. nih.gov

Fragmentation: This radical anion then fragments. In the documented cases of photo-induced sulfonylation, this fragmentation leads to S-O bond cleavage to yield a sulfonyl radical. rsc.orgnih.gov

It is plausible that for specific substrates, such as those with highly electron-withdrawing groups like the nitro group found in nitrobenzenesulfonates, the fate of this radical anion intermediate could be different. chemrxiv.org The electronic structure of the radical anion could favor fragmentation at the C-S bond instead of, or in competition with, the S-O bond. This remains an area of specialized investigation within the broader chemistry of sulfonate esters.

Electrophilic and Nucleophilic Reactivity of the Ethenesulfonate Moiety

The ethenesulfonate group not only influences the reactivity of the aromatic ring but also possesses its own distinct reactive sites. The vinyl group is susceptible to addition reactions, and the sulfonyl group can potentially be involved in radical transformations.

Addition Reactions of Vinylsulfonates with Nucleophiles

The vinylsulfonate moiety in 2-chlorophenyl ethenesulfonate functions as a Michael acceptor. masterorganicchemistry.comprolynxinc.com The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles. masterorganicchemistry.com This type of reaction, known as the Michael addition, is a versatile method for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate-like intermediate. Subsequent protonation of this intermediate yields the final addition product. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. masterorganicchemistry.comprolynxinc.com

Studies on similar Michael acceptors have shown that the reaction rates are influenced by the nature of the nucleophile and the substitution pattern of the acceptor. prolynxinc.com For instance, thiols are generally potent nucleophiles in Michael additions.

Table 2: Potential Michael Addition Reactions with the Ethenesulfonate Moiety

NucleophileReagent ExamplePredicted Adduct
AmineDiethylamine2-(2-Chlorophenoxy)sulfonyl-N,N-diethylethanamine
ThiolEthanethiol2-((2-(Ethylthio)ethyl)sulfonyl)chlorobenzene
EnolateDiethyl malonate (in base)Diethyl 2-(2-((2-chlorophenyl)sulfonyl)ethyl)malonate

Role as a Sulfonyl Radical Precursor in Transformations

The generation of sulfonyl radicals is a valuable tool in organic synthesis, enabling various transformations such as the formation of sulfonates and sulfonamides. rsc.orgnih.gov These radicals are typically generated from precursors like sulfonyl chlorides or sulfone-substituted tetrazoles, often through photoredox catalysis. rsc.orgorganic-chemistry.orgcam.ac.uk

While direct evidence for this compound acting as a sulfonyl radical precursor is not prominent in the surveyed literature, its structural features suggest potential pathways for such reactivity under specific conditions. Photochemical activation, for instance, could potentially lead to the homolytic cleavage of the C-S bond, generating an aryl radical and an ethenesulfonyl radical. d-nb.info

A plausible, though hypothetical, mechanism could involve the excitation of the molecule by UV light, followed by cleavage of the phenyl-sulfur bond to yield a 2-chlorophenyl radical and an ethenesulfonyl radical. The generated sulfonyl radical could then participate in subsequent reactions, such as addition to alkenes or other radical trapping processes. The feasibility of this pathway would depend on the bond dissociation energy of the C-S bond and the stability of the resulting radical species. Further experimental investigation is required to validate the role of this compound as a viable sulfonyl radical precursor.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chlorophenyl Ethenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton (¹H) NMR Analysis for Vinyl and Aromatic Protons

For 2-Chlorophenyl ethenesulfonate (B8298466), a ¹H NMR spectrum would be expected to show distinct signals corresponding to the vinyl protons of the ethenesulfonate group and the four protons on the substituted aromatic ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these protons would provide definitive information about their connectivity and spatial relationships. The protons on the vinyl group (-CH=CH₂) would likely appear as a characteristic set of doublets or multiplets, while the aromatic protons would present a complex pattern in the typical aromatic region of the spectrum, influenced by the positions of the chloro and sulfonate ester groups. However, no specific chemical shift or coupling constant data for these protons are available in the reviewed literature.

Carbon (¹³C) NMR for Core Structure Confirmation

A ¹³C NMR spectrum would complement the proton data by identifying all eight carbon environments within the 2-Chlorophenyl ethenesulfonate molecule. This includes two signals for the vinyl carbons and six for the aromatic carbons (four protonated, two quaternary). The chemical shifts of the carbon attached to the chlorine atom and the oxygen atom of the sulfonate ester would be particularly informative. This analysis serves as a crucial confirmation of the compound's carbon skeleton. As with the proton NMR data, specific spectral data for the ¹³C nuclei of this compound are not publicly documented.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound with high accuracy and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition by matching the measured mass to the calculated exact mass of 217.980443 Da for the [M]⁺ or [M+H]⁺ ion. bldpharm.com

The fragmentation pattern, typically obtained through techniques like electron ionization (EI-MS), would show characteristic losses. For instance, cleavage of the ester bond could lead to fragments corresponding to the 2-chlorophenoxy radical or cation and the ethenesulfonyl cation. The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). docbrown.info While general principles of sulfonate and chlorinated compound fragmentation are known, specific mass spectra or detailed fragmentation pathways for this compound have not been published. pdx.edudtic.mil

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating the compound from impurities and for monitoring the progress of its synthesis.

An HPLC method, likely using a reversed-phase column (e.g., C18), could be developed to assess the purity of this compound. mdpi.com The selection of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) would be optimized to achieve good peak shape and resolution from any starting materials or byproducts. Similarly, a GC method could potentially be used, possibly after derivatization, to analyze the compound's volatility and purity. researchgate.netnih.gov While chemical suppliers indicate that such data exists internally, no specific methods, including column types, mobile phases, flow rates, or retention times, are available in the public domain for this compound. bldpharm.com

Computational Chemistry and Theoretical Studies on 2 Chlorophenyl Ethenesulfonate and Analogues

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical (QM) calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the detailed characterization of reactants, products, transition states, and any intermediates.

The hydrolysis of sulfonate esters has been a subject of considerable debate, with computational studies playing a key role in distinguishing between possible mechanistic pathways. nih.govlu.seacs.org The central question is whether the reaction proceeds through a single, concerted transition state or via a stepwise mechanism involving a pentacoordinate sulfur intermediate. nih.govacs.org

For the alkaline hydrolysis of aryl benzenesulfonates, which are analogues of 2-chlorophenyl ethenesulfonate (B8298466), computational studies have been performed to elucidate the mechanism. rsc.org One school of thought, supported by some experimental data showing a nonlinear Brønsted plot, proposed a shift in mechanism from a stepwise process for poor leaving groups to a concerted one for good leaving groups. rsc.org However, more recent and detailed computational studies using the M06-2X functional found no evidence for a stable pentacoordinate intermediate for a range of aryl benzenesulfonates. nih.govacs.org These studies suggest that the hydrolysis for these compounds proceeds through a fully concerted pathway. nih.gov

The transition state in this concerted mechanism is characterized by the simultaneous formation of the bond to the incoming nucleophile (e.g., hydroxide) and the cleavage of the bond to the aryloxy leaving group. acs.org The geometry of the transition state provides insight into the reaction progress. For example, calculations on a series of benzene (B151609) sulfonates show that the transition state is "early," with relatively little cleavage of the S-O bond to the leaving group. nih.govacs.org

Below is a table of calculated S-O bond distances at the reactant and transition states for the alkaline hydrolysis of various substituted benzene sulfonates, demonstrating the elongation of the leaving group bond in the transition state.

Table 1: Comparison of S–O Distances in Reactant and Transition States for Alkaline Hydrolysis of Benzene Sulfonates All geometry optimizations were performed using the M06-2X functional. Distances are in Å.

CompoundS–Olg (Reactant State)S–Olg (Transition State)Δ (TS - RS)
3-Fluoro-4-nitrophenyl benzenesulfonate1.631.830.20
4-Chlorophenyl benzenesulfonate1.641.880.24
3-Nitrophenyl benzenesulfonate1.641.870.23
3,4-Dimethylphenyl benzenesulfonate1.641.900.26

Data sourced from reference nih.gov. RS and TS denote reactant and transition states, respectively. The data illustrates the change in bond length to the leaving group (lg) upon reaching the transition state.

Energetic profiling through computational methods involves calculating the potential energy surface for a reaction, which reveals the activation energy barriers and the relative stabilities of intermediates. For sulfonate ester hydrolysis, these profiles help to distinguish between the proposed stepwise and concerted mechanisms. acs.org

Computational studies that argue against a stable intermediate in the hydrolysis of aryl benzenesulfonates show a single peak on the potential energy profile, corresponding to the transition state of a concerted reaction. acs.orgacs.org The presence of an electron-withdrawing group, such as the chloro group on the phenyl ring of 2-chlorophenyl ethenesulfonate, would be expected to stabilize the departing aryloxide anion, making it a better leaving group. According to mechanistic studies on analogous systems, this would favor a concerted SN2-like reaction at the sulfur atom. rsc.org

Molecular Orbital Calculations for Electronic Structure and Reactivity

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and, consequently, the reactivity of molecules. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly insightful. The HOMO represents the region of highest electron density and is associated with the ability to donate electrons, while the LUMO represents the region most susceptible to receiving electrons in a nucleophilic attack.

For a molecule like this compound, the LUMO is expected to be centered on the sulfonyl group, specifically on the sulfur atom and the adjacent carbons, highlighting the electrophilic nature of this site. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

While direct MO calculations on this compound are not published, studies on analogous compounds provide valuable insights. For example, a Density Functional Theory (DFT) study on (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, which contains a 2-chlorophenyl group attached to a different molecular scaffold but within a sulfonamide structure, offers relevant data. biointerfaceresearch.com The calculations were performed at the B3LYP/6-311++G(d,p) level of theory. biointerfaceresearch.com

Table 2: Frontier Molecular Orbital Energies for a 2-Chlorophenyl-Containing Sulfonamide Analogue

ParameterEnergy (eV)
EHOMO-5.95055
ELUMO-2.09408
Energy Gap (ΔE)3.85647

Data sourced from reference biointerfaceresearch.com.

The analysis of the molecular electrostatic potential (MEP) surface for this analogue further confirms the electrophilic nature of the region around the sulfonyl group, which is crucial for its reactivity in reactions like hydrolysis. biointerfaceresearch.com

Theoretical Approaches to Structure-Reactivity Relationships in Sulfonate Esters

Theoretical models are essential for developing quantitative structure-reactivity relationships (QSRRs), which correlate molecular structure with chemical reactivity. libretexts.org For sulfonate esters, these relationships are often explored using linear free-energy relationships (LFERs) like the Hammett and Brønsted equations. acs.org

The Hammett equation is particularly useful for assessing the electronic influence of substituents on the phenyl ring of aryl sulfonate esters. acs.orglibretexts.org In the context of hydrolysis, a plot of the logarithm of the rate constant (log k) against the Hammett substituent constant (σ) yields a straight line. The slope of this line, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. A positive ρ value for the hydrolysis of aryl sulfonates signifies that electron-withdrawing groups, which have positive σ values, accelerate the reaction by stabilizing the negative charge that develops on the leaving group in the transition state. acs.org For a series of aryl benzenesulfonates, a Hammett plot yielded a linear correlation with a ρ value of 1.83, supporting a mechanism where leaving group departure is significant in the rate-determining step. acs.org

The Brønsted equation correlates the reaction rate with the acidity (pKa) of the conjugate acid of the leaving group. For sulfonate ester hydrolysis, this involves plotting log k against the pKa of the departing phenol (B47542). The slope, known as the Brønsted coefficient (βlg), provides insight into the extent of bond cleavage in the transition state. rsc.org Studies on aryl benzenesulfonates have sometimes shown nonlinear Brønsted plots, which has been interpreted as a change in mechanism. rsc.org However, other analyses suggest that for sulfonate esters, the Hammett correlation may be more appropriate than the Brønsted correlation, as it avoids the complexities of correlating reactivity with pKa values. nih.govacs.org These theoretical approaches are fundamental to predicting the reactivity of a specific compound like this compound based on the known electronic properties of the chloro-substituent and the vinylsulfonate group. nih.govacs.org

Applications of 2 Chlorophenyl Ethenesulfonate in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Reagent and Intermediate

The unique structure of 2-Chlorophenyl ethenesulfonate (B8298466), featuring an activated vinyl system and a sulfonate leaving group, allows it to participate in a variety of synthetic transformations. It acts as a key building block for creating more complex molecules through radical-mediated processes, bond-forming reactions, and as a stable protecting group.

Precursor for Vinyl Sulfones via Radical Chemistry

Vinyl sulfones are important synthetic intermediates, and their preparation often involves radical pathways. The synthesis of (E)-β-aryl sulfonyl vinyl sulfides, for example, can be achieved through the visible-light-induced radical addition of thiosulfonates to aryl alkynes. researchgate.net While 2-Chlorophenyl ethenesulfonate itself is not typically a radical precursor, its activated double bond makes it an excellent radical acceptor.

The general reactivity of vinyl sulfones involves their role as potent Michael acceptors. rsc.org The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles, including carbon and heteroatom radicals. nih.govnih.gov In a hypothetical radical reaction, a radical species could add to the β-position of the vinyl group of this compound, generating a new radical intermediate that can be trapped or undergo further transformation. This reactivity profile positions it as a potential substrate for constructing complex sulfone-containing molecules via radical addition mechanisms.

Utility in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

This compound is a versatile substrate for forming both carbon-carbon (C-C) and carbon-heteroatom bonds, primarily through two distinct reaction types: cross-coupling reactions and Michael additions.

Cross-Coupling Reactions: Vinyl sulfonates have emerged as effective and greener alternatives to traditional vinyl halides in transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net In these reactions, the sulfonate moiety functions as a competent leaving group, enabling the formation of a new C-C bond at the vinylic position. Nickel-catalyzed cross-electrophile coupling, for instance, allows for the reaction between vinyl sulfonates and various alkyl electrophiles. rsc.orgrsc.org This methodology provides access to a wide range of functionalized alkenes that are otherwise difficult to synthesize. rsc.org

Michael Addition: The activated double bond in this compound makes it an excellent Michael acceptor. wikipedia.org This allows for the formation of carbon-heteroatom bonds through the conjugate addition of various nucleophiles. Studies have shown that vinyl sulfones react rapidly and selectively with thiol nucleophiles to form C-S bonds. rsc.org Similarly, amine nucleophiles can add to the vinyl system to form C-N bonds, a reaction that can be catalyzed by bases or Lewis acids. researchgate.netechemi.com This reactivity is fundamental to its application in synthesizing molecules with tailored functionalities.

Table 1: Bond-Forming Reactions Utilizing Vinyl Sulfonates

Reaction Type Bond Formed Role of Vinyl Sulfonate Example Nucleophile/Coupling Partner
Cross-Coupling C-C Electrophile (leaving group) Alkyl sulfonates, Organoboranes
Michael Addition C-S Michael Acceptor Thiols (e.g., Hexanethiol)
Michael Addition C-N Michael Acceptor Amines (e.g., Phenolic Amines)
Michael Addition C-C Michael Acceptor Malononitrile

Applications as Protecting Groups for Phenols

The use of protecting groups is a cornerstone of multi-step organic synthesis. Sulfonate esters, such as methanesulfonates (mesylates), are recognized as robust protecting groups for phenols due to their stability across a wide range of reaction conditions. nih.govresearchgate.net Aryl sulfonate esters, including phenyl sulfonates which are structurally analogous to this compound, exhibit high stability, particularly towards nucleophilic attack. nih.gov

The protection of a phenol (B47542) is achieved by reacting it with the corresponding sulfonyl chloride. The resulting sulfonate ester is stable under many conditions where other protecting groups might fail. A study profiling the stability of various sulfonate esters demonstrated that phenyl (Ph) sulfonates are among the most broadly stable, resisting cleavage by strong nucleophiles like sodium azide (B81097) and basic nucleophiles like piperidine. nih.gov This stability makes the sulfonate an excellent choice for syntheses requiring harsh reagents.

Deprotection, or cleavage, of the aryl sulfonate can be accomplished under specific conditions. While highly resistant to many reagents, phenyl sulfonates can be cleaved using sodium hydroxide (B78521) at room temperature under non-aqueous conditions or by strong Lewis acids like boron tribromide (BBr₃) at low temperatures. nih.gov This predictable stability and selective cleavage render the aryl sulfonate moiety a potent and useful protecting group for phenols. nih.gov

Table 2: Stability Profile of Phenyl Sulfonate as a Phenol Protecting Group Analogue

Reagent/Condition Stability of Phenyl Sulfonate
Acidic Conditions (TFA) Stable
Basic Nucleophiles (Piperidine) Stable
Strong Nucleophiles (NaN₃, NaI) Stable
Strong Lewis Acids (BBr₃, -20 °C) Cleaved
Strong Base (NaOH, rt) Cleaved

Data derived from stability studies on phenyl sulfonate esters, serving as an analogue for this compound. nih.gov

Monomer in Polymer Chemistry

Beyond its role as a synthetic intermediate, this compound is a valuable monomer for creating functional polymers. Its vinyl group allows it to undergo polymerization, while the chlorophenyl sulfonate ester side chain provides a handle for post-polymerization modification.

Controlled Radical Polymerization of Ethenesulfonate Esters

The synthesis of well-defined polymers with controlled molecular weights and low dispersity is often achieved through controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comnih.gov Research has demonstrated that vinyl sulfonate esters, including the closely related Phenyl ethenesulfonate (PES), can be successfully polymerized using RAFT. researchgate.net

The controlled polymerization of PES was achieved using a xanthate-type chain transfer agent (CTA), yielding polymers with a linear increase in molecular weight corresponding to monomer conversion and low polydispersity values (Đ < 1.3). researchgate.net This indicates a well-controlled polymerization process. The ability to control the polymerization of ethenesulfonate esters like PES provides a direct and viable pathway to synthesizing novel polymers from monomers such as this compound, allowing for precise control over the final polymer architecture. mdpi.comresearchgate.net

Table 3: Representative Conditions for RAFT Polymerization of Phenyl Ethenesulfonate (PES)

Parameter Condition
Monomer Phenyl ethenesulfonate (PES)
CTA O-Ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate
Initiator AIBN
Solvent Toluene
Temperature 60 °C
Result Controlled polymerization, low polydispersity

Data based on analogous polymerization of Phenyl ethenesulfonate. researchgate.net

Synthesis of Poly(vinylsulfonate)s and Sulfonated Block Copolymers

A key application of polymerizing ethenesulfonate esters is the subsequent synthesis of poly(vinylsulfonic acid) and its salts, which are important polyelectrolytes. wikipedia.orgnih.gov The ester groups of the polymerized chain serve as protecting groups for the sulfonic acid functionality. After polymerization, these ester groups can be cleaved through hydrolysis to reveal the sulfonate anions. researchgate.net For example, poly(neopentyl ethenesulfonate) has been smoothly deprotected to yield water-soluble poly(lithium vinyl sulfonate). researchgate.net

This strategy is also highly effective for creating well-defined sulfonated block copolymers. The process involves using a macro-CTA, such as a xanthate-terminated poly(N-vinylcarbazole), to initiate the RAFT polymerization of an ethenesulfonate ester monomer. researchgate.net This creates a diblock copolymer with one neutral block and one sulfonate ester-containing block. Subsequent hydrolysis of the ester groups converts this precursor into an amphiphilic block copolymer containing a strongly anionic polyelectrolyte segment. researchgate.net This method provides precise control over the synthesis of advanced, functional block copolymers with potential applications in areas such as ion-conductive membranes and self-assembling materials. wikipedia.org

Development of Functional Polymeric Materials

The vinyl group in this compound makes it a suitable monomer for polymerization, leading to the creation of functional polymeric materials. The polymerization of vinyl sulfonate esters, such as phenyl ethenesulfonate, has been successfully achieved through methods like reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgresearchgate.net This controlled polymerization technique allows for the synthesis of polymers with well-defined structures and low polydispersity. acs.org

Polymers derived from this compound would feature a poly(vinylsulfonate) backbone with pendant 2-chlorophenyl groups. These characteristics can impart specific functionalities to the resulting material. The sulfonate groups contribute to the polymer's polarity and potential for ion-exchange applications, while the 2-chlorophenyl groups can enhance thermal stability and influence the polymer's solubility and mechanical properties. Such functional polymers have potential uses as reactive emulsifiers, binders, coatings, and in biomedical applications like drug delivery. google.comyoutube.com

The synthesis of aryl polysulfonates via SuFEx (Sulfur Fluoride (B91410) Exchange) click chemistry represents another avenue for creating functional polymers. rsc.org Although this method typically involves the reaction of a bisphenol with a sulfonyl fluoride, the underlying principle of forming sulfonate ester linkages is central. The presence of the 2-chlorophenyl group in a polysulfonate chain could be leveraged for further functionalization or to tune the material's properties.

Table 1: Potential Properties and Applications of Polymers Derived from this compound

FeaturePotential PropertyExample Application
Poly(vinylsulfonate) BackboneHigh ion-exchange capacity, hydrophilicity.Membranes for water treatment, electrolyte materials. beilstein-journals.org
Pendant 2-Chlorophenyl GroupsIncreased thermal stability, hydrophobicity, modified solubility.Specialty coatings, engineering plastics.
Reactive SitesThe aromatic ring can be further functionalized.Post-polymerization modification for creating smart materials.

Enabling Chemical Tools for Mechanistic Biology Research

The structural motifs within this compound make it an excellent starting point for the synthesis of chemical tools used to investigate biological systems. Specifically, it can be readily converted into sulfonamide derivatives that act as chemical probes and can be incorporated into the design of enzyme inhibitors.

Synthesis of Sulfonamide Derivatives as Chemical Probes

Sulfonamides are a cornerstone of medicinal chemistry and are increasingly used as chemical probes for biological research. nih.govresearchgate.net They can be synthesized from sulfonyl chlorides, which can be derived from ethenesulfonates. A key synthetic transformation is the conversion of the ethenesulfonate ester into a sulfonamide. This can be achieved through reactions like aminolysis, where an amine displaces the phenoxy group of the sulfonate ester. ucl.ac.uk

Starting with this compound, a diverse library of sulfonamide derivatives can be generated by reacting it with various primary or secondary amines. Each derivative would contain the characteristic 2-chlorophenyl-sulfonamide core. These derivatives can be designed as fluorescent probes by incorporating a fluorophore, such as a naphthalimide moiety. mdpi.com Such probes are invaluable for targeted fluorescent imaging in biological systems, for example, in tracking the distribution of molecules within tumor cells. mdpi.com The sulfonamide group itself can act as a tumor-targeting moiety due to its ability to inhibit carbonic anhydrase isoforms that are overexpressed in certain cancers. mdpi.com

Table 2: Synthesis and Application of Sulfonamide Derivatives

Starting MaterialReactionProduct ClassApplication
This compoundAminolysis with various amines2-Chlorophenyl-substituted sulfonamidesChemical probes, building blocks for medicinal chemistry. nih.govucl.ac.uk
Sulfonamide derivativeCoupling with a fluorophore (e.g., Naphthalimide)Fluorescent Sulfonamide ProbesTargeted fluorescent imaging in cells and tissues. mdpi.com

The synthesis process generally involves mild conditions and can produce a wide range of derivatives in good yields, making it a versatile method for creating libraries of chemical probes for high-throughput screening and biological investigation. mdpi.comnih.gov

Design Principles for Investigating Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition (Focus on Chemical Design)

Protein-tyrosine phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target. The design of potent and selective PTP1B inhibitors is an active area of research. nih.govnih.gov The structure of this compound provides a scaffold that can be rationally modified to create potential PTP1B inhibitors.

Chemical Design Principles:

Mimicking the Phosphotyrosine Substrate: PTP1B inhibitors often mimic the structure of the enzyme's natural substrate, phosphotyrosine. The sulfonate or a resulting sulfonamide group can act as a bioisostere of the phosphate (B84403) group, capable of forming crucial hydrogen bonds within the enzyme's active site.

Exploiting Binding Pockets: The PTP1B active site contains the catalytic site as well as adjacent non-catalytic sites (secondary binding sites). nih.govnih.gov Effective inhibitors often feature an aromatic component that can fit into these pockets, enhancing binding affinity and selectivity. The 2-chlorophenyl group from this compound can serve this purpose. The position of the chloro-substituent is critical, as it can form specific interactions, such as halogen bonds, with residues in the binding pocket, potentially increasing potency and selectivity over other phosphatases. nih.gov

Structure-Activity Relationship (SAR): The design process involves creating a series of derivatives to establish a clear SAR. Starting from the this compound scaffold, one could synthesize a library of sulfonamides by reacting it with different amines. nih.gov These amines can introduce various functionalities (e.g., additional aromatic rings, aliphatic chains, hydrogen-bonding groups) to probe interactions with different regions of the enzyme. For instance, studies on benzoylsulfonamide and benzimidazole (B57391) derivatives have shown that specific substitutions can significantly impact inhibitory potency. nih.govresearchgate.netresearchgate.net

Table 3: Design Strategy for PTP1B Inhibitors from this compound

Molecular FragmentRole in PTP1B InhibitionDesign Modification
Ethenesulfonate Precursor to the phosphate-mimicking group.Conversion to a sulfonamide (R-SO₂-NH-R').
2-Chlorophenyl group Occupies aryl-binding pockets near the active site.Retain for hydrophobic and potential halogen-bonding interactions.
Amine component (in sulfonamide) Probes secondary binding sites for improved affinity and selectivity.Introduce diverse chemical groups (aliphatic, aromatic, heterocyclic) to optimize interactions. researchgate.netresearchgate.net

By systematically modifying the structure derived from this compound, it is possible to develop novel compounds with potent and selective inhibitory activity against PTP1B, providing valuable tools for studying its biological role and as potential leads for therapeutic development. nih.govnih.gov

Derivatives, Analogues, and Structure Reactivity Studies of 2 Chlorophenyl Ethenesulfonate

Synthesis and Characterization of Substituted Aryl Ethenesulfonates

The primary route for the synthesis of substituted aryl ethenesulfonates involves the reaction of a corresponding substituted phenol (B47542) with ethenesulfonyl chloride in the presence of a base. This general method can be adapted to produce a wide array of analogues, allowing for a systematic investigation of the effects of different functional groups on the phenyl ring.

Halogenated Phenyl Ethenesulfonate (B8298466) Analogues

The introduction of different halogen atoms (F, Br, I) at various positions on the phenyl ring allows for a nuanced study of the impact of electronegativity and atomic size on the properties of the resulting ethenesulfonate. The synthesis of these analogues generally proceeds by the esterification of the corresponding halogenated phenol with ethenesulfonyl chloride.

For instance, the preparation of 4-bromophenyl ethenesulfonate would involve the reaction of 4-bromophenol (B116583) with ethenesulfonyl chloride. The characterization of these compounds relies on standard spectroscopic techniques. In the infrared (IR) spectrum, characteristic strong absorptions for the sulfonate group (S=O) are expected around 1370 cm⁻¹ and 1180 cm⁻¹. The ¹H NMR spectrum would show signals corresponding to the vinyl protons of the ethenesulfonate group, typically in the range of 6.0-7.0 ppm, in addition to the aromatic protons. The substitution pattern on the aromatic ring would dictate the splitting patterns and chemical shifts of these aromatic protons. Mass spectrometry would confirm the molecular weight of the synthesized compounds.

A representative, though not exhaustive, list of halogenated phenyl ethenesulfonate analogues is presented in the table below, along with their key identifiers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Fluorophenyl ethenesulfonateC₈H₇FO₃S202.20Not available
4-Bromophenyl ethenesulfonateC₈H₇BrO₃S263.11Not available
4-Iodophenyl ethenesulfonateC₈H₇IO₃S310.11Not available
2,4-Dichlorophenyl ethenesulfonateC₈H₆Cl₂O₃S253.10Not available

Alkyl and Other Substituted Phenyl Ethenesulfonates

The introduction of alkyl groups, such as methyl or ethyl, onto the phenyl ring provides a means to study the effect of electron-donating groups on the properties of aryl ethenesulfonates. The synthesis follows the same general pathway of reacting the corresponding alkylphenol with ethenesulfonyl chloride.

For example, the synthesis of p-tolyl ethenesulfonate would utilize p-cresol (B1678582) as the starting material. The characterization would be analogous to the halogenated derivatives, with the addition of characteristic signals for the alkyl protons in the ¹H NMR spectrum.

The following table provides examples of alkyl-substituted phenyl ethenesulfonates.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
p-Tolyl ethenesulfonateC₉H₁₀O₃S198.24Not available
o-Tolyl ethenesulfonateC₉H₁₀O₃S198.24Not available
2,4-Xylyl ethenesulfonateC₁₀H₁₂O₃S212.26Not available
4-Ethylphenyl ethenesulfonateC₁₀H₁₂O₃S212.26Not available

Note: As with the halogenated analogues, specific CAS numbers for these alkyl-substituted ethenesulfonates are not widely documented.

Systematic Structural Modifications for Exploring Chemical Behavior

The systematic modification of the structure of 2-chlorophenyl ethenesulfonate and its analogues is a powerful strategy for probing their chemical behavior. By altering the nature and position of substituents on the phenyl ring, one can modulate the electronic properties of the molecule and, consequently, its reactivity.

The key structural features that can be systematically varied include:

Nature of the substituent: Introducing electron-donating groups (EDGs) like alkyl groups or electron-withdrawing groups (EWGs) like halogens or nitro groups.

Position of the substituent: Placing the substituent at the ortho, meta, or para position relative to the ethenesulfonate group.

Number of substituents: Introducing multiple substituents on the aromatic ring.

These modifications influence the electron density of the aromatic ring and the lability of the sulfonate ester linkage. For instance, strong electron-withdrawing groups are expected to make the sulfonate a better leaving group, potentially enhancing its reactivity in nucleophilic substitution reactions. Conversely, electron-donating groups may decrease this reactivity.

Comparative Analysis of Reactivity and Synthetic Utility Across Analogues

A comparative analysis of the reactivity of these analogues is crucial for understanding their potential synthetic applications. The electronic nature of the substituent on the phenyl ring plays a significant role in dictating the reactivity of the ethenesulfonate moiety.

Reactivity towards Nucleophiles: The sulfonate group is a known good leaving group. The reactivity of the aryl ethenesulfonate towards nucleophiles is expected to be influenced by the electronic nature of the aryl group. Phenyl rings bearing electron-withdrawing groups will render the sulfur atom more electrophilic and stabilize the resulting phenoxide leaving group, thereby increasing the rate of nucleophilic attack at the sulfur atom.

Reactivity of the Vinyl Group: The vinyl group in aryl ethenesulfonates can participate in various addition reactions. The electron-withdrawing nature of the sulfonate group makes the double bond electron-deficient and thus susceptible to attack by nucleophiles in Michael-type additions. The nature of the substituent on the aromatic ring can further modulate the electrophilicity of the double bond.

Synthetic Utility: The differential reactivity of these analogues can be harnessed for various synthetic purposes. For instance, analogues with highly labile sulfonate groups could serve as efficient arylating agents under certain conditions. The vinyl group provides a handle for further functionalization through polymerization or addition reactions, opening avenues for the creation of novel polymers and small molecules.

A hypothetical reactivity trend for nucleophilic substitution at the sulfur atom is presented below, based on the electronic effects of the substituents:

SubstituentElectronic EffectExpected Reactivity (relative to Phenyl Ethenesulfonate)
4-NitroStrong EWGHigher
4-CyanoStrong EWGHigher
4-ChloroWeak EWGSlightly Higher
HydrogenReference-
4-MethylWeak EDGLower
4-MethoxyStrong EDGLower

This trend is based on the general principles of physical organic chemistry, where electron-withdrawing groups enhance the leaving group ability of the aryloxide by stabilizing the negative charge.

Future Directions and Emerging Research Avenues for 2 Chlorophenyl Ethenesulfonate Chemistry

Novel Synthetic Methodologies

The development of new synthetic methods is crucial for accessing molecules like 2-Chlorophenyl ethenesulfonate (B8298466) more efficiently and under milder conditions. While traditional methods for creating vinylsulfonates exist, current research is pushing the boundaries towards more sophisticated and sustainable approaches.

Future synthetic strategies are likely to focus on catalytic and electrochemical methods to improve atom economy and reduce waste. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of a suitable vinylsulfonate precursor like 1-bromoethene-1-sulfonyl fluoride (B91410) with an arylboronic acid, represent a promising avenue for constructing the aryl-vinylsulfonate framework. researchgate.net Another emerging area is the use of visible-light photoredox catalysis, which has been successfully applied to the synthesis of vinyl sulfones from cinnamic acids and various sulfonyl sources. acs.org Adapting these light-induced, radical-mediated processes for the synthesis of 2-Chlorophenyl ethenesulfonate could offer a powerful, metal-free alternative to traditional methods.

Electrochemical synthesis offers another green and efficient route. Recent studies have demonstrated the synthesis of various sulfones from sodium sulfinates and olefins using direct current, often under catalyst- and additive-free conditions at room temperature. organic-chemistry.org The application of such electrochemical methods to the sulfonylation of 2-chlorophenol (B165306) with a suitable ethenesulfonyl synthon could provide a direct and scalable production method.

Furthermore, innovation in purification is also a key aspect of synthetic methodology. The use of strongly acidic ion exchange resins to convert vinylsulfonate salts into vinylsulfonic acid, followed by purification techniques like thin-film distillation, represents a significant improvement for industrial-scale production, ensuring higher purity and yield. google.comgoogle.com

MethodologyKey Reagents/ConditionsPotential AdvantagesKey Challenge for this compound
Palladium-Catalyzed CouplingArylboronic acid, Pd catalyst, vinylsulfonate precursorHigh functional group tolerance, precise structural controlAvailability and stability of the vinylsulfonate coupling partner
Visible-Light Photoredox CatalysisPhotocatalyst (e.g., Eosin Y), light source (e.g., blue LED), sulfonyl sourceMetal-free, mild conditions, radical pathway accessControlling regioselectivity and side reactions
Electrochemical SynthesisGraphite (B72142) electrodes, direct current, sodium sulfinateGreen (reagentless oxidant/reductant), high atom economySubstrate scope and optimization for specific aryl sulfonates
Ion Exchange PurificationStrongly acidic ion exchange resinHigh purity, suitable for industrial scale-upPrimarily a purification, not a core synthesis step

Advanced Mechanistic Insights

A deeper understanding of reaction mechanisms is paramount for controlling reactivity and designing new applications. For this compound, the primary site of reactivity is the activated carbon-carbon double bond, which readily participates in reactions like Michael additions. wikipedia.orgnih.gov

Emerging research is focusing on quantifying the reactivity of vinylsulfonates and understanding the subtle electronic effects at play. Studies have shown that the sulfonate ester group imparts a strong inductive electron-withdrawing effect, which stabilizes the formation of an α-carbanion during a Michael addition, making the vinyl group highly electrophilic. nih.gov In fact, kinetic studies have demonstrated that vinylsulfonates can be even more reactive than the corresponding vinyl sulfones and significantly more reactive than acrylates in thiol-Michael addition reactions. nih.gov The presence of the 2-chlorophenyl group is expected to further modulate this reactivity through its own inductive and steric properties. Future computational studies, using Density Functional Theory (DFT), could precisely model the transition states of these reactions, providing invaluable data on reaction kinetics and selectivity.

Beyond Michael additions, the potential for radical-mediated reactions is a burgeoning field of study. researchgate.net Understanding the mechanisms by which alkoxysulfonyl radicals can be generated and participate in cyclizations or intermolecular additions will open new synthetic pathways. researchgate.net Investigating how the 2-chlorophenyl substituent influences the stability and reactivity of these radical intermediates is a key area for future exploration.

Reaction TypeMechanistic FocusInvestigative ToolPotential Implication
Thiol-Michael AdditionQuantifying the influence of the 2-chlorophenyl group on reaction rate and transition state energy.Kinetic studies (FTIR), Computational modeling (DFT)Predictive control over polymerization and bioconjugation reactions.
Radical-Mediated ReactionsFormation and stability of sulfonyl radical intermediates.Electron Paramagnetic Resonance (EPR) spectroscopy, trapping experimentsDevelopment of novel C-C and C-S bond-forming reactions.
Electrochemical ReductionElucidating the multi-step electron transfer and subsequent polymerization pathway.Cyclic Voltammetry (CV), Density Functional Theory (DFT)Design of superior SEI layers for next-generation batteries. repec.org

Expanded Applications in Diverse Chemical Fields

The unique reactivity of vinylsulfonates like this compound makes them valuable building blocks in various fields, from materials science to medicinal chemistry. nih.govsolubilityofthings.com

In materials science, a significant emerging application is in the development of advanced polymers and surfaces. The high reactivity and efficiency of the thiol-Michael addition with vinylsulfonates allow for the rapid formation of crosslinked polymer networks. nih.gov This "click chemistry" feature is ideal for creating hydrogels, coatings, and adhesives. Furthermore, the ability to graft vinylsulfonate polymers onto surfaces like polyetheretherketone (PEEK) has been shown to improve the osteogenic activity of medical implants, highlighting a promising direction in biomedical materials. mdpi.com An exciting frontier is the use of aryl vinylsulfonates as electrolyte additives in lithium-ion batteries. repec.orgmdpi.com Compounds like phenyl vinylsulfonate have been shown to form a more stable solid electrolyte interphase (SEI) on graphite anodes, leading to improved battery performance and cycle life. repec.org Exploring this compound in this context could lead to further improvements due to the electronic influence of the chlorine atom.

A particularly innovative application is the use of the vinylsulfonate group for "coupling-and-decoupling" (CAD) chemistry. researchgate.net This strategy uses the efficient Michael addition to link two molecules and a subsequent cleavage reaction to release them. This reversible linker technology has significant potential in drug delivery, proteomics, and the construction of dynamic molecular systems. The ability to cleave the resulting sulfonate adduct under mild conditions, for example with biological thiols like glutathione, makes this chemistry compatible with biological systems. researchgate.net

The activated double bond in vinylsulfonates also makes them valuable precursors in organic synthesis for creating highly functionalized target molecules. nih.gov Their participation in cycloaddition reactions and their conversion into other functional groups provide a rich and versatile chemical toolbox for synthetic chemists.

Q & A

Q. What safety protocols are critical when handling this compound in biological assays?

  • Methodology :
  • Toxicity screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀ >100 µM recommended for in vitro use).
  • PPE requirements : Use nitrile gloves, fume hoods, and eye protection to avoid dermal/ocular exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.